Ethylene glycol-(OD)2

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dideuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCO[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450700 | |

| Record name | Ethylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-52-5 | |

| Record name | 1,2-Ethanediol-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2219-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethylene Glycol-(OD)2

This technical guide provides a detailed overview of the core physical properties of deuterated ethylene (B1197577) glycol, specifically ethylene glycol-(OD)2. It is intended for researchers, scientists, and professionals in drug development who require precise data on this compound. This document summarizes key quantitative data, offers insights into its molecular characteristics, and presents a logical framework for understanding the relationships between its various deuterated forms.

Core Physical Properties

This compound, in which the hydrogen atoms of the hydroxyl groups are replaced with deuterium, exhibits physical properties that are subtly different from its non-deuterated counterpart. These differences, arising from the isotopic substitution, are critical for various scientific applications, including its use as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] The following table summarizes the key physical properties of this compound and other deuterated variants.

| Property | This compound | Ethylene glycol-d4 (HOCD2CD2OH) | Ethylene glycol-d6 (DOCD2CD2OD) | Non-Deuterated Ethylene Glycol |

| CAS Number | 2219-52-5[2][3] | 2219-51-4 | 15054-86-1[4] | 107-21-1[5] |

| Molecular Formula | C2H4D2O2[1] | C2D4H2O2 | C2D6O2[6] | C2H6O2[5] |

| Molecular Weight ( g/mol ) | 64.08[1][2] | 66.09 | 68.10[4][6] | 62.07[7] |

| Boiling Point (°C) | 196-198[2][] | 196-198 | 196-198[9] | 197.3[5] |

| Melting Point (°C) | -13[2][] | -13 | -13[9] | -12.9[5] |

| Density (g/mL at 25 °C) | 1.148[2] | 1.184 | 1.220 | 1.1132 g/cm³ (at 20 °C)[10] |

| Refractive Index (n20/D) | 1.429[2] | 1.428 | 1.431[9] | 1.4318 (at 20 °C)[11] |

| Isotopic Purity | 98 atom % D[2] | 98 atom % D | 98 atom % D[9] | N/A |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above were not explicitly available in the cited literature. However, these properties are typically determined using standard laboratory techniques. Boiling and melting points are measured using a calibrated thermometer and a suitable apparatus for observing phase transitions. Density is commonly determined using a pycnometer or a digital density meter. The refractive index is measured with a refractometer, typically at the sodium D-line (589 nm). Isotopic purity is generally quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Relationships and Applications

The deuteration of ethylene glycol at different positions allows for a range of applications in scientific research. The following diagram illustrates the relationship between the different deuterated forms and their primary application as stable isotope-labeled internal standards.

The diagram above illustrates that each deuterated variant of ethylene glycol possesses a distinct set of physical properties. These well-defined characteristics are crucial for their primary application as stable isotope-labeled internal standards in various analytical techniques. The choice of a specific deuterated form often depends on the particular requirements of the experiment, such as the desired mass shift for mass spectrometry or specific NMR spectral properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound D 98atom , 99 CP 2219-52-5 [sigmaaldrich.com]

- 3. Ethylene glycol (ð,ð-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3166-10 [isotope.com]

- 4. Ethylene glycol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-132-5 [isotope.com]

- 5. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. solventis.net [solventis.net]

- 9. calpaclab.com [calpaclab.com]

- 10. Ethylene glycol, chemical resistance | Cipax [cipax.com]

- 11. Ethylene glycol (data page) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Ethylene Glycol-(OD)₂

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of ethylene (B1197577) glycol-(OD)₂, a deuterated isotopologue of ethylene glycol. This guide details the underlying chemical principles, step-by-step experimental protocols, and methods for characterization, tailored for professionals in chemical research and drug development. Ethylene glycol-(OD)₂ serves as a valuable tool in various applications, including as a tracer for pharmacokinetic studies, an internal standard for quantitative analysis, and in mechanistic studies where isotopic substitution can elucidate reaction pathways.[1][2]

Synthesis of Ethylene Glycol-(OD)₂ via Hydrogen-Deuterium Exchange

The most direct method for preparing ethylene glycol-(OD)₂ is through hydrogen-deuterium (H/D) exchange. This involves treating standard ethylene glycol with a deuterium (B1214612) source, typically deuterium oxide (D₂O). The labile protons of the hydroxyl groups readily exchange with the deuterium atoms from D₂O, eventually reaching an equilibrium that favors the deuterated product, especially when D₂O is used in excess.

The exchange reaction is an equilibrium process:

HOCH₂CH₂OH + 2 D₂O ⇌ DOCH₂CH₂OD + 2 HOD

To drive the equilibrium toward the product, a significant molar excess of deuterium oxide is used. The reaction can be catalyzed by either acid or base, though it often proceeds without a catalyst with sufficient time and temperature.

Experimental Protocol: H/D Exchange

This protocol describes a general procedure for the synthesis of ethylene glycol-(OD)₂.

Materials:

-

Ethylene glycol (anhydrous, ≥99.8%)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to minimize contamination from atmospheric moisture (H₂O).

-

Reaction Setup: In a 100 mL round-bottom flask, place 10.0 g (0.161 mol) of anhydrous ethylene glycol.

-

Addition of D₂O: Add a five-fold molar excess of deuterium oxide (16.1 g, 0.805 mol) to the flask.

-

Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture to reflux (approximately 100-110°C) with gentle stirring. Maintain reflux for 12-24 hours to ensure the H/D exchange reaches equilibrium.

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The resulting solution contains ethylene glycol-(OD)₂, excess D₂O, and HOD.

Synthesis Data

| Parameter | Value/Condition | Purpose |

| Reactants | ||

| Ethylene Glycol | 1.0 equivalent | Starting material |

| Deuterium Oxide | 5.0 equivalents | Deuterium source; excess drives equilibrium |

| Reaction Conditions | ||

| Temperature | 100-110°C (Reflux) | To increase the rate of H/D exchange |

| Time | 12 - 24 hours | To allow the reaction to reach equilibrium |

| Atmosphere | Inert (N₂ or Ar) | To prevent contamination from atmospheric H₂O |

| Expected Outcome | ||

| Isotopic Purity | >98 atom % D at hydroxyl positions | Dependent on D₂O purity and excess |

| Chemical Purity | >99% (post-purification) |

Purification of Ethylene Glycol-(OD)₂

The primary challenge in purification is the removal of excess D₂O and the HOD byproduct from the high-boiling ethylene glycol-(OD)₂. Due to the significant difference in boiling points, vacuum distillation is the most effective method. Standard ethylene glycol has a boiling point of 197°C, while D₂O boils at 101.4°C.[3]

Reagent-grade ethylene glycol can also contain impurities such as aldehydes, peroxides, and hydrocarbons.[4] While the starting material should be of high purity, a pre-treatment step can be included if necessary. A common method involves reduction with sodium borohydride (B1222165) followed by column chromatography.[4] However, for this specific synthesis, direct distillation is typically sufficient.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Distillation apparatus (round-bottom flask, short-path distillation head, condenser, receiving flask)

-

Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

-

Manometer

-

Heating mantle with stirrer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. The cold trap is essential to protect the vacuum pump from corrosive vapors.

-

Transfer: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Evacuation: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

-

First Fraction (D₂O/HOD): Gently heat the distillation flask. A low-boiling fraction, consisting mainly of D₂O and HOD, will begin to distill at a temperature corresponding to the applied vacuum (e.g., ~20-30°C at 15 mmHg). Collect this fraction in the first receiving flask and discard or recover it.

-

Product Fraction: Once the low-boiling fraction has been removed, the temperature will stabilize before rising again. Increase the heat. The pure ethylene glycol-(OD)₂ will distill at a higher temperature (approx. 95-100°C at 15 mmHg). Collect this fraction in a clean, dry receiving flask.

-

Completion and Storage: Stop the distillation when only a small residue remains in the distillation flask. Release the vacuum carefully with an inert gas. Store the purified, colorless liquid product in a sealed vial under an inert atmosphere and away from moisture.

Product Data and Characterization

The final product should be a clear, colorless liquid. Its identity and isotopic purity can be confirmed using standard analytical techniques.

Table of Properties:

| Property | Value | Method of Analysis |

| Chemical Formula | C₂H₄D₂O₂ | - |

| Molecular Weight | 64.08 g/mol [5] | Mass Spectrometry |

| Appearance | Clear, colorless liquid | Visual Inspection |

| Boiling Point | 196-198 °C (at 760 mmHg)[6] | Physical Measurement |

| Density | ~1.12 g/mL at 25°C | Densitometry |

| Isotopic Purity | ≥98 atom % D | ¹H NMR Spectroscopy |

| Chemical Purity | ≥98%[5] | GC-MS, ¹H NMR |

Note: Physical properties are very similar to standard ethylene glycol.

Characterization Notes:

-

¹H NMR Spectroscopy: The most definitive method for confirming deuteration. In the proton NMR spectrum, the characteristic broad singlet of the -OH protons will be significantly diminished or absent, confirming successful exchange to -OD.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will show an increase of 2 mass units compared to unlabeled ethylene glycol (62.07 g/mol ), corresponding to the two deuterium atoms.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The broad O-H stretching band (around 3300 cm⁻¹) will be replaced by a new, weaker O-D stretching band at a lower frequency (around 2500 cm⁻¹).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isotopic Labeling Strategies - CD BioGlyco [bioglyco.com]

- 3. ugr.es [ugr.es]

- 4. Purification of aqueous ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylene glycol (ð,ð-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3166-10 [isotope.com]

- 6. 氘代乙二醇-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

Ethylene Glycol-d2(OD)2: A Technical Guide for Researchers

CAS Number: 2219-52-5

This technical guide provides an in-depth overview of Ethylene (B1197577) Glycol-d2(OD)2, a deuterated form of ethylene glycol, for researchers, scientists, and drug development professionals. This document outlines its properties, applications, and relevant experimental protocols, with a focus on its use as an internal standard in analytical chemistry and as a tracer in metabolic studies.

Compound Properties and Specifications

Ethylene Glycol-d2(OD)2, with the chemical formula DOCH₂CH₂OD, is a stable isotopically labeled version of ethylene glycol. The deuterium (B1214612) labeling at the hydroxyl groups makes it a valuable tool in various scientific applications where differentiation from its non-labeled counterpart is necessary.

| Property | Value | Reference |

| CAS Number | 2219-52-5 | [1] |

| Molecular Formula | C₂H₄D₂O₂ | |

| Molecular Weight | 64.08 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -13 °C | |

| Boiling Point | 196-198 °C | |

| Density | 1.148 g/mL at 25 °C | |

| Isotopic Enrichment | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% |

Applications in Research and Drug Development

The primary utility of Ethylene Glycol-d2(OD)2 lies in its application as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its use is particularly critical in pharmacokinetic and toxicology studies to accurately determine the concentration of ethylene glycol and its metabolites in biological matrices.[3]

Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making deuterated compounds like Ethylene Glycol-d2(OD)2 useful in drug development research to study metabolic pathways and reaction mechanisms.[2]

Experimental Protocols

Quantification of Ethylene Glycol in Biological Samples using GC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from a validated method for the simultaneous determination of ethylene glycol and its metabolites in human whole blood and urine using a deuterated internal standard (ethylene glycol-d4), which is analogous to ethylene glycol-d2(OD)2.[3]

Objective: To accurately quantify the concentration of ethylene glycol in whole blood or urine samples.

Materials:

-

Ethylene Glycol-d2(OD)2 (Internal Standard)

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization

-

Pentafluorophenylhydrazine (PFPH) for derivatization

-

Whole blood or urine samples

-

GC-QqQ-MS/MS system

Procedure:

-

Sample Preparation:

-

To a 50 µL aliquot of whole blood or urine, add the internal standard solution of Ethylene Glycol-d2(OD)2.

-

Add acetonitrile to precipitate proteins.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Add MTBSTFA and PFPH to the supernatant.

-

Incubate the mixture to allow for complete derivatization of ethylene glycol and its metabolites.

-

-

GC-MS/MS Analysis:

-

Inject the derivatized sample into the GC-MS/MS system.

-

The analysis is performed in multiple reaction monitoring (MRM) mode for accurate quantification.

-

Quantitative Data from a Representative Study:

The following table presents validation data from a study using a similar deuterated internal standard, demonstrating the method's performance.[3]

| Parameter | Ethylene Glycol | Glyoxal | Glycolic Acid |

| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | 0.1 µg/mL | 500 µg/mL |

| Limit of Detection (LOD) | 14.2 ng/mL | 2.7 ng/mL | 623.4 ng/mL |

| Intraday Precision (RSD%) | ≤ 6.8% | ≤ 12.1% | ≤ 10.6% |

| Interday Precision (RSD%) | ≤ 7.8% | ≤ 7.5% | ≤ 11.1% |

| Accuracy (RE%) | ≤ 4.7% | ≤ -8.0% | ≤ -6.7% |

| Recovery | 96.8–101.9% | 101.5–107.3% | 84.9–88.0% |

Metabolic Pathway of Ethylene Glycol

Ethylene glycol is metabolized in the liver through a series of oxidation reactions. The parent compound itself has relatively low toxicity; however, its metabolites are responsible for the clinical signs of poisoning, including metabolic acidosis and renal damage. The metabolic fate of Ethylene Glycol-d2(OD)2 is expected to follow the same pathway. The rate-limiting step is the initial conversion to glycoaldehyde by alcohol dehydrogenase (ADH).[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of ethylene glycol in biological samples using Ethylene Glycol-d2(OD)2 as an internal standard.

References

In-Depth Technical Guide to Ethylene Glycol-(OD)2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylene (B1197577) Glycol-(OD)2, a deuterated isotopologue of ethylene glycol. This document details its fundamental properties, relevant experimental protocols, and its metabolic fate, offering valuable information for its application in research and development.

Core Concepts: Molecular and Physical Properties

Ethylene Glycol-(OD)2, also known as 1,2-ethanediol-d2, is a stable, non-radioactive isotope-labeled compound. The replacement of the hydroxyl protons with deuterium (B1214612) atoms makes it a valuable tool in a variety of scientific applications, including as a tracer in metabolic studies and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Molecular Structure

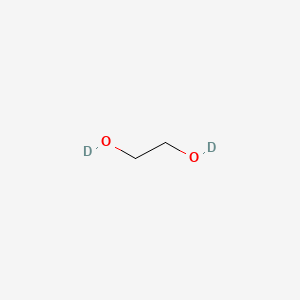

The molecular structure of this compound is depicted below, illustrating the substitution of deuterium for hydrogen in the hydroxyl groups.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below. These values are essential for experimental design and data interpretation.

| Property | Value |

| Chemical Formula | C₂H₄D₂O₂ or DOCH₂CH₂OD |

| Molecular Weight | 64.08 g/mol |

| CAS Number | 2219-52-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 196-198 °C |

| Melting Point | -13 °C |

| Density | 1.148 g/mL at 25 °C |

| Isotopic Purity | Typically ≥ 98 atom % D |

Experimental Protocols and Applications

This compound is a versatile tool in various experimental contexts. Its deuterated nature allows for specific tracking and differentiation from its non-deuterated counterpart.

NMR Spectroscopy Internal Standard

Objective: To use this compound as an internal standard for quantitative NMR (qNMR) analysis.

Methodology:

-

Sample Preparation: A known concentration of this compound is added to the sample being analyzed in an NMR tube. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Acquisition: A ¹H NMR spectrum is acquired. The absence of signals from the hydroxyl protons in this compound simplifies the spectrum in that region. The methylene (B1212753) protons (CH₂) of this compound will produce a distinct signal.

-

Quantification: The integral of the known concentration of the this compound methylene proton signal is compared to the integral of a signal from the analyte of interest. This comparison allows for the precise calculation of the analyte's concentration.

Metabolic Tracer Studies

Objective: To trace the metabolic fate of ethylene glycol in a biological system.

Methodology:

-

Administration: A known dose of this compound is administered to the biological system (e.g., cell culture, animal model).

-

Sample Collection: Biological samples (e.g., plasma, urine, tissue homogenates) are collected at various time points.

-

Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvent systems.

-

Mass Spectrometry Analysis: The extracts are analyzed by mass spectrometry (e.g., LC-MS, GC-MS). The deuterium label results in a specific mass shift in the parent molecule and its metabolites, allowing them to be distinguished from endogenous, non-labeled compounds.

-

Data Analysis: The detection and quantification of deuterated metabolites over time provide insights into the metabolic pathways, kinetics, and potential bioaccumulation of ethylene glycol.

The following diagram illustrates a general workflow for a metabolic tracer study using this compound.

References

In-Depth Technical Guide to the Isotopic Purity of Commercial Ethylene Glycol-(OD)₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available ethylene (B1197577) glycol-(OD)₂, a crucial deuterated solvent and reagent in various scientific applications. Understanding the isotopic composition of this compound is paramount for ensuring the accuracy and reproducibility of experimental results, particularly in fields such as NMR spectroscopy, mass spectrometry-based tracer studies, and drug metabolism research.

Isotopic Purity of Commercial Ethylene Glycol-(OD)₂

The isotopic purity of commercially available ethylene glycol-(OD)₂ is typically specified by the manufacturer in terms of "atom percent Deuterium (B1214612) (D)". This value represents the percentage of deuterium atoms at the hydroxyl positions relative to the total number of hydrogen and deuterium atoms at those positions. Additionally, the chemical purity is also provided, which indicates the percentage of the chemical compound that is ethylene glycol.

Below is a summary of the isotopic and chemical purity of ethylene glycol-(OD)₂ from various commercial suppliers.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 343811 | 98 | 99% (CP) |

| Cambridge Isotope Laboratories, Inc. | DLM-3166 | 98 | 98% |

| MedChemExpress | HY-Y0338S | 98.5 (for a specific batch) | 99.05% (GC) |

Potential Isotopic Species in Commercial Ethylene Glycol-(OD)₂

A commercial sample of ethylene glycol-(OD)₂ is not composed solely of the fully deuterated species (DOCH₂CH₂OD). Due to the equilibrium nature of the deuteration process and potential for back-exchange with atmospheric moisture, other isotopic species will be present. The diagram below illustrates the primary isotopic species that may be found in a sample.

Caption: Primary isotopic species in commercial ethylene glycol-(OD)₂.

Experimental Protocols for Determining Isotopic Purity

The isotopic purity of ethylene glycol-(OD)₂ is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H (proton) and ²H (deuterium) NMR are powerful techniques for assessing isotopic purity. ¹H NMR can be used to quantify the residual protons at the hydroxyl positions, while ²H NMR directly measures the deuterium signal.

3.1.1. Experimental Protocol: ¹H NMR for Isotopic Purity

-

Sample Preparation:

-

Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known chemical purity and contain protons that resonate in a clear region of the spectrum, away from the ethylene glycol signals.

-

Add a precise volume of a dry, deuterated solvent that will not exchange with the hydroxyl groups of the analyte (e.g., acetone-d₆, acetonitrile-d₃).

-

Add a known quantity of the ethylene glycol-(OD)₂ sample to the NMR tube.

-

Thoroughly mix the contents of the NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

Spectrometer Frequency: 300 MHz or higher.

-

Pulse Angle: 30-45° to ensure full relaxation between pulses.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate integration.

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

-

Acquisition Time (at): Sufficient to ensure good resolution.

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signal from the residual -OH protons in ethylene glycol and the signal from the internal standard.

-

The isotopic purity (atom % D) can be calculated using the following formula:

Where:

-

Integral_OH is the integral of the residual -OH proton signal.

-

N_OH is the number of protons contributing to the -OH signal (in the non-deuterated form, this is 2).

-

Integral_std is the integral of the chosen signal from the internal standard.

-

N_std is the number of protons contributing to the integrated signal of the standard.

-

m_std and m_analyte are the masses of the standard and analyte, respectively.

-

MW_std and MW_analyte are the molecular weights of the standard and analyte, respectively.

-

3.1.2. Experimental Protocol: ²H NMR for Isotopic Purity

²H NMR offers a direct measurement of the deuterated species.

-

Sample Preparation:

-

Dissolve the ethylene glycol-(OD)₂ sample in a protonated solvent (e.g., acetone, acetonitrile). A deuterated solvent is not necessary as the lock signal is not required for modern instruments, and a protonated solvent will not interfere with the deuterium spectrum.

-

An internal standard containing a known concentration of deuterium can be used for quantification, though often a relative quantification against residual proton signals in a separate ¹H NMR experiment is performed.

-

-

NMR Data Acquisition:

-

Acquire a ²H NMR spectrum. The instrument must be equipped with a deuterium probe or be tunable to the deuterium frequency.

-

Key parameters are similar to ¹H NMR, with adjustments for the lower gyromagnetic ratio of deuterium (e.g., longer acquisition times may be needed for a good signal-to-noise ratio).

-

-

Data Processing and Analysis:

-

Process the spectrum and integrate the deuterium signal corresponding to the -OD groups.

-

The relative abundance of deuterated to non-deuterated species can be determined by comparing the integral from the ²H NMR spectrum with the integral of the corresponding residual proton signal in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for determining the isotopic distribution of ethylene glycol.

3.2.1. Experimental Protocol: GC-MS for Isotopic Purity

-

Sample Preparation and Derivatization:

-

To improve the volatility and chromatographic behavior of ethylene glycol, derivatization is often necessary. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).

-

In a vial, react a small amount of the ethylene glycol-(OD)₂ sample with an excess of the derivatizing agent.

-

The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for a short period (e.g., 15-30 minutes).

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-15°C/min) to a final temperature of around 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range that covers the expected molecular ions and fragment ions of the derivatized ethylene glycol isotopologues (e.g., m/z 50-250).

-

Source and Transfer Line Temperatures: Typically 230°C and 280°C, respectively.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized ethylene glycol.

-

Examine the mass spectrum of this peak. The relative abundances of the molecular ions (or characteristic fragment ions) of the different isotopic species (d₀, d₁, and d₂) can be used to determine the isotopic purity.

-

For the bis-TMS derivative of ethylene glycol, the molecular ion region will show peaks corresponding to the non-deuterated, singly deuterated, and doubly deuterated species. The relative intensities of these peaks reflect the isotopic distribution in the original sample.

-

Workflow for Isotopic Purity Assessment

The following diagram outlines the general workflow for assessing the isotopic purity of ethylene glycol-(OD)₂.

Caption: General workflow for isotopic purity determination.

This guide provides a foundational understanding of the isotopic purity of commercial ethylene glycol-(OD)₂ and the methodologies for its verification. For critical applications, it is always recommended to verify the isotopic purity of each new batch of deuterated solvent or reagent.

An In-depth Technical Guide to the Safety and Handling of Ethylene Glycol-(OD)₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethylene (B1197577) Glycol-(OD)₂, a deuterated form of ethylene glycol. The substitution of deuterium (B1214612) for protium (B1232500) at the hydroxyl groups makes it a valuable tool in various research applications, including Nuclear Magnetic Resonance (NMR) spectroscopy, tribology studies, and as an internal standard in mass spectrometry. While its chemical behavior is similar to its non-deuterated counterpart, specific precautions are necessary due to its isotopic nature and potential hazards.

Chemical and Physical Properties

Ethylene glycol-(OD)₂ shares many physical properties with ethylene glycol. The primary difference lies in its molecular weight due to the presence of deuterium. This subtle change can be significant in sensitive analytical techniques.

| Property | Ethylene Glycol | Ethylene Glycol-(OD)₂ | Ethylene Glycol-d₆ |

| Synonyms | 1,2-Ethanediol, Monoethylene glycol | 1,2-Ethanediol-d₂, Ethylene glycol-d₂ | Ethane-1,2-diol-d₆ |

| CAS Number | 107-21-1 | 2219-52-5 | 15054-86-1 |

| Molecular Formula | C₂H₆O₂ | C₂H₄D₂O₂ | C₂D₄(OD)₂ |

| Molecular Weight | 62.07 g/mol | 64.08 g/mol | 68.11 g/mol |

| Appearance | Colorless, viscous liquid | Colorless liquid | Not specified |

| Boiling Point | 197.3 °C | 196-198 °C | Not specified |

| Melting Point | -12.9 °C | -13 °C | Not specified |

| Density | 1.113 g/mL at 25 °C | 1.148 g/mL at 25 °C | Not specified |

| Flash Point | 111 °C (closed cup) | 110 °C (closed cup) | Not specified |

| Solubility in Water | Miscible | Miscible | Not specified |

Hazard Identification and Toxicological Data

Ethylene glycol-(OD)₂ is classified as harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated oral exposure.[1][2] The toxicological properties are considered to be similar to those of non-deuterated ethylene glycol.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2) , H373: May cause damage to organs (kidneys) through prolonged or repeated exposure.[1][2]

Hazard Statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[1][2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

-

P314: Get medical advice/attention if you feel unwell.[1][2]

-

P501: Dispose of contents/container in accordance with local regulations.[1][2]

| Toxicological Data | Value | Species | Reference |

| LD₅₀ (Oral) | 4700 mg/kg | Rat | [3] |

| LD₅₀ (Oral) | 5500 mg/kg | Mouse | [3] |

| LD₅₀ (Oral) | 6610 mg/kg | Guinea pig | [3] |

| LC₅₀ (Inhalation) | >200 mg/m³ (4 hours) | Rat | [3] |

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., neoprene or nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers tightly closed when not in use.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Protect from moisture, as deuterated compounds can exchange deuterium with atmospheric water, affecting isotopic purity.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

General Protocol for Handling Deuterated Solvents for NMR Spectroscopy

Ethylene glycol-(OD)₂ is hygroscopic and can readily exchange its deuterium atoms with protons from atmospheric moisture. This can compromise the isotopic purity of the solvent and introduce unwanted water peaks in the NMR spectrum.

Methodology:

-

Glassware Preparation: Dry all glassware, including the NMR tube, in an oven at a temperature above 100 °C for several hours and allow to cool in a desiccator over a drying agent.

-

Inert Atmosphere: Whenever possible, handle the deuterated solvent under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to moisture.

-

Sample Preparation: a. Dissolve the sample in a minimal amount of a suitable co-solvent if necessary, and then add the ethylene glycol-(OD)₂. b. Alternatively, add the solid sample directly to the NMR tube, followed by the deuterated solvent. c. Cap the NMR tube immediately after adding the solvent.

-

Mixing: Gently vortex the NMR tube to dissolve the sample. Avoid vigorous shaking, which can introduce atmospheric moisture.

-

Storage: If the sample is not to be analyzed immediately, store it in a tightly capped vial, preferably in a desiccator.

Representative Protocol: Use of Deuterated Ethylene Glycol as an Internal Standard in GC/MS Analysis

Deuterated compounds are often used as internal standards in quantitative GC/MS analysis due to their similar chemical properties to the analyte but different mass, allowing for accurate quantification. The following is a general procedure.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of ethylene glycol-(OD)₂ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

-

Sample Preparation: a. To a known volume or weight of the sample matrix (e.g., biological fluid, environmental sample), add a precise volume of the ethylene glycol-(OD)₂ internal standard stock solution. b. Perform the necessary sample extraction and cleanup procedures for the target analyte (non-deuterated ethylene glycol).

-

Derivatization (if necessary): For compounds like ethylene glycol, derivatization is often required to improve chromatographic properties and mass spectral fragmentation. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC/MS Analysis: a. Inject a portion of the prepared sample into the GC/MS system. b. Develop a suitable GC temperature program and MS acquisition method to separate and detect both the analyte and the internal standard. c. Monitor for characteristic ions of both the derivatized analyte and the derivatized deuterated internal standard.

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Diagrams

Safe Handling Workflow for Ethylene Glycol-(OD)₂

Caption: A logical workflow for the safe handling of Ethylene Glycol-(OD)₂.

Logical Flow for Use of Deuterated Ethylene Glycol as a GC/MS Internal Standard

Caption: A logical workflow for using deuterated ethylene glycol as a GC/MS internal standard.

References

A Technical Guide to the Solubility of Ethylene Glycol-(OD)₂ in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylene (B1197577) glycol-(OD)₂ in various organic solvents. For the purpose of this guide, the solubility of ethylene glycol-(OD)₂ is considered to be nearly identical to that of its non-deuterated counterpart, ethylene glycol (ethane-1,2-diol). This assumption is based on the minor influence of deuterium (B1214612) substitution on the intermolecular forces governing solubility.

Core Principle: "Like Dissolves Like"

The solubility of ethylene glycol is primarily dictated by its molecular structure. The presence of two hydroxyl (-OH, or in this case, -OD) groups makes it a highly polar molecule with a strong capacity for hydrogen bonding. Consequently, it exhibits high solubility in polar solvents that can also participate in hydrogen bonding and is less soluble in non-polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for ethylene glycol in a range of common organic solvents.

Miscibility of Ethylene Glycol in Polar Organic Solvents

Ethylene glycol is miscible with many common polar organic solvents, meaning it is soluble in all proportions.[1][2][3][4]

| Solvent | Formula | Classification | Solubility |

| Water | H₂O | Protic | Miscible[1][5][6] |

| Methanol | CH₃OH | Aliphatic Alcohol | Miscible[1] |

| Ethanol | C₂H₅OH | Aliphatic Alcohol | Miscible[1] |

| Acetone | (CH₃)₂CO | Ketone | Miscible[1][5][6] |

| Acetic Acid | CH₃COOH | Carboxylic Acid | Soluble[5][6] |

| Glycerol | C₃H₈O₃ | Polyol | Soluble[5][6][7] |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Miscible[8] |

| Pyridine | C₅H₅N | Heterocyclic | Miscible |

Note: While some sources use the term "soluble" for acetic acid and glycerol, the strong hydrogen bonding capabilities of these solvents with ethylene glycol suggest they are likely miscible.

Mutual Solubility of Ethylene Glycol in Solvents with Limited Miscibility

Recent studies have quantified the mutual solubility of ethylene glycol in several less polar and non-polar organic solvents at ambient temperature. The data presented below is from a study by Stoy D. et al. (2023), which utilized gas chromatography (GC) for analysis.

| Solvent | Formula | Classification | Solubility of Ethylene Glycol in Solvent (% w/w) | Solubility of Solvent in Ethylene Glycol (% w/w) |

| Chloroform | CHCl₃ | Chlorinated | ~4.5% | ~25% |

| Benzene | C₆H₆ | Aromatic | ~2.5% | ~38% |

| 1,2-Dichloroethane | C₂H₄Cl₂ | Chlorinated | ~0% | ~10% |

| n-Hexane | C₆H₁₄ | Aliphatic | ~0% | ~2% |

| Cyclohexane | C₆H₁₂ | Cycloalkane | ~0% | ~1% |

| Carbon Tetrachloride | CCl₄ | Chlorinated | ~0% | ~0.5% |

Qualitative Solubility of Ethylene Glycol

| Solvent | Classification | Solubility Description |

| Ethyl Acetate | Ester | Soluble[8] |

| Tetrahydrofuran (THF) | Ether | Soluble[8] |

| Dioxane | Ether | Soluble[8] |

| Diethyl Ether | Ether | Slightly Soluble[5][6][8] |

| Toluene | Aromatic | Practically Insoluble[8] |

| Petroleum Ether | Aliphatic Hydrocarbon | Practically Insoluble[5][6] |

| Oils | Lipid | Practically Insoluble[5][6] |

Experimental Protocols

The determination of liquid-liquid solubility, particularly for systems with partial miscibility, is a critical experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method is the shake-flask method , followed by quantitative analysis of the equilibrated phases.

Shake-Flask Method for Mutual Solubility Determination

This protocol outlines the steps to determine the mutual solubility of ethylene glycol in an organic solvent.

1. Materials and Apparatus:

-

Ethylene glycol (or ethylene glycol-(OD)₂) of high purity

-

Organic solvent of high purity

-

Thermostatted shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Pipettes and syringes for accurate liquid transfer

-

Centrifuge (optional, for enhancing phase separation)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID, or Nuclear Magnetic Resonance Spectrometer - NMR)

2. Procedure:

-

Preparation of Mixtures: In a series of sealed vials, prepare mixtures of ethylene glycol and the organic solvent in varying proportions. To ensure saturation, create at least one mixture with a clear excess of ethylene glycol and another with a clear excess of the organic solvent.

-

Equilibration: Place the sealed vials in the thermostatted shaker and agitate them for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The constant temperature is crucial as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the mixtures to stand undisturbed in the thermostat for several hours (e.g., 12-24 hours) to allow for complete separation of the two liquid phases. If the emulsion is stable, centrifugation can be employed to facilitate phase separation.

-

Sampling: Carefully extract a sample from each phase of the saturated mixtures using a syringe. It is critical to avoid any cross-contamination between the phases. For instance, to sample the bottom layer, the needle should be passed through the top layer carefully.

-

Analysis: Analyze the composition of each sampled phase using a pre-calibrated analytical method.

-

Gas Chromatography (GC): A common technique for separating and quantifying volatile components.[9] A sample of the equilibrated phase is injected into the GC, and the concentration of the dissolved component is determined by comparing its peak area to a calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can also be used to determine the composition of each phase by integrating the signals corresponding to the protons of each component.

-

3. Data Analysis:

-

The concentration of the organic solvent in the ethylene glycol-rich phase represents the solubility of the solvent in ethylene glycol.

-

The concentration of ethylene glycol in the solvent-rich phase represents the solubility of ethylene glycol in the solvent.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of mutual solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. meglobal.biz [meglobal.biz]

- 3. meglobal.biz [meglobal.biz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Table 4-2, Physical and Chemical Properties of Ethylene Glycola - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. quora.com [quora.com]

- 8. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 9. frontiersin.org [frontiersin.org]

Thermodynamic Properties of Deuterated Ethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of deuterated ethylene (B1197577) glycol, specifically ethylene glycol-d6 (C₂D₆O₂). Intended for researchers, scientists, and professionals in drug development, this document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes the experimental workflow.

Core Thermodynamic Properties

The following tables summarize the known quantitative thermodynamic data for deuterated ethylene glycol (ethylene glycol-d6), with comparative values for non-deuterated ethylene glycol provided for context. Isotopic substitution, particularly of hydrogen with deuterium, can lead to measurable differences in physical and thermodynamic properties due to changes in molecular weight and vibrational frequencies of chemical bonds.

Table 1: Basic Physicochemical Properties

| Property | Deuterated Ethylene Glycol (C₂D₆O₂) | Non-deuterated Ethylene Glycol (C₂H₆O₂) |

| CAS Number | 15054-86-1 | 107-21-1 |

| Molecular Weight | 68.10 g/mol | 62.07 g/mol |

| Melting Point | -13 °C | -12.9 °C |

| Boiling Point | 196-198 °C | 197.3 °C |

| Density (at 25 °C) | 1.220 g/mL | 1.113 g/mL |

| Refractive Index (n20/D) | 1.431 | 1.432 |

Table 2: Thermodynamic Properties

| Property | Deuterated Ethylene Glycol (C₂D₆O₂) | Non-deuterated Ethylene Glycol (C₂H₆O₂) | Notes on Isotope Effects |

| Vapor Pressure | 0.08 mmHg (temperature not specified) | 0.06 mmHg at 20 °C | The vapor pressure of deuterated compounds is often slightly lower than their non-deuterated counterparts at the same temperature, a phenomenon known as the inverse vapor pressure isotope effect. |

| Vapor Density | 2.1 (vs air) | 2.14 (air=1) | Primarily dependent on molecular weight. |

| Heat Capacity (Liquid) | Data reported in Nikolaev and Rabinovich, 1967, for "ethylene deuteroglycol" over 80-300K[1]. | 2.4 J/g°C (Specific Heat) | Deuteration can lead to a noticeable isotope effect on heat capacity. |

| Enthalpy of Vaporization (ΔHvap) | No direct experimental data found. | 65.6 kJ/mol[2] | Expected to be slightly different from the non-deuterated form due to differences in intermolecular forces and zero-point vibrational energies. |

| Viscosity | The ratio of viscosity of deuterated to non-deuterated ethylene glycol (ηD/ηH) ranges from 1.09 to 1.02 between 20 and 90 °C[3]. | 16.1 mPa·s at 25 °C[2] | Deuterated compounds generally exhibit higher viscosity due to stronger intermolecular interactions (hydrogen/deuterium bonding). |

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of deuterated ethylene glycol are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and sample availability.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of deuterated ethylene glycol equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Attach the small test tube containing a small sample (approx. 0.5 mL) of deuterated ethylene glycol to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Fill the Thiele tube with a suitable heat transfer fluid to a level just above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To accurately measure the mass per unit volume of deuterated ethylene glycol.

Apparatus:

-

Pycnometer (a small glass flask with a precisely fitting stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Deuterated ethylene glycol sample

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

-

Accurately weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring no air bubbles are trapped. The excess water will exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the deuterated ethylene glycol sample, insert the stopper, and equilibrate it in the same constant temperature water bath.

-

Dry the exterior and weigh the pycnometer filled with the sample (m₃).

-

Calculate the density of the deuterated ethylene glycol using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when passing through the deuterated ethylene glycol sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Deuterated ethylene glycol sample

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20.0 °C).

-

Clean the surfaces of the illuminating and refracting prisms with a soft lens paper moistened with a suitable solvent.

-

Place a few drops of the deuterated ethylene glycol sample onto the surface of the lower prism.

-

Close the prisms and ensure the liquid spreads evenly to form a thin film.

-

Look through the eyepiece and adjust the light source for optimal illumination.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the dispersion compensation knob to eliminate any color fringe at the boundary of the light and dark fields, resulting in a sharp, single line.

-

Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs.

-

Read the refractive index value from the instrument's scale.

Determination of Viscosity (Falling-Sphere Viscometer)

Objective: To measure the resistance to flow of deuterated ethylene glycol.

Apparatus:

-

Falling-sphere viscometer (a graduated glass tube with a jacket for temperature control)

-

Set of calibrated spheres of known density and diameter

-

Constant temperature circulating bath

-

Stopwatch

-

Tweezers

-

Deuterated ethylene glycol sample

Procedure:

-

Fill the viscometer tube with the deuterated ethylene glycol sample, ensuring no air bubbles are present.

-

Circulate fluid from the constant temperature bath through the jacket of the viscometer until the sample reaches the desired temperature.

-

Select a sphere that will have a fall time of appropriate duration through the liquid.

-

Using tweezers, gently release the sphere into the top of the viscometer tube, ensuring it falls along the central axis.

-

Start the stopwatch as the sphere passes the first marked graduation on the tube.

-

Stop the stopwatch as the sphere passes the second marked graduation.

-

Record the fall time and the distance between the two marks.

-

Repeat the measurement several times to ensure reproducibility.

-

The dynamic viscosity (η) can be calculated using Stokes' law, corrected for the wall effects of the tube: η = [2 * g * r² * (ρ_sphere - ρ_liquid)] / [9 * v * (1 + 2.4 * (r/R))] where g is the acceleration due to gravity, r is the radius of the sphere, ρ_sphere is the density of the sphere, ρ_liquid is the density of the liquid, v is the terminal velocity of the sphere (distance/time), and R is the radius of the viscometer tube.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of deuterated ethylene glycol.

References

A Technical Guide to High-Purity Ethylene Glycol-(OD)₂ for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity ethylene (B1197577) glycol-(OD)₂, a deuterated form of ethylene glycol, for its application in research, particularly in the fields of drug development, analytical chemistry, and synthetic chemistry. This document outlines key suppliers, their product specifications, and provides illustrative experimental workflows and methodologies relevant to the use of this stable isotope-labeled compound.

High-Purity Ethylene Glycol-(OD)₂: Supplier Specifications

The selection of a suitable supplier for high-purity ethylene glycol-(OD)₂ is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the quantitative data from several prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity (atom % D) | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | Ethylene glycol (O,O-D₂, 98%)[1] | 2219-52-5[1] | DO(CH₂)₂OD[1] | 98%[1] | 98%[1] |

| Sigma-Aldrich (Merck) | Di(ethylene glycol-d₂) | 18995-18-1 | O(CH₂CH₂OD)₂ | 99% | Not specified |

| Santa Cruz Biotechnology, Inc. | Di(ethylene glycol-d₂)[2] | 18995-18-1[2] | O(CH₂CH₂OD)₂[2] | Not specified | Not specified |

| CP Lab Safety | Ethylene Glycol-(Od)2, 98 atom%+ D, 98%+ Purity[3] | Not specified | C₂H₄D₂O₂[3] | 98%+[3] | 98%+[3] |

| Alfa Chemistry | Ethylene glycol-[d2][4] | 2219-52-5[4] | C₂H₄D₂O₂[4] | 98%[4] | 99% by CP[4] |

| MedChemExpress | Ethylene glycol-(OD)₂[5] | Not specified | Not specified | Not specified | Not specified |

Applications and Experimental Methodologies

High-purity ethylene glycol-(OD)₂ serves as a valuable tool in various scientific applications due to the unique properties of deuterium (B1214612). The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug molecules and provides a means for tracing and quantification.[5]

Use as a Synthetic Intermediate

Deuterated molecules are increasingly used in drug development to improve metabolic stability. Ethylene glycol-(OD)₂ can be used as a building block in the synthesis of more complex deuterated molecules.

Illustrative Experimental Protocol: Synthesis of a Deuterated Ether

This protocol describes a general procedure for the synthesis of a deuterated ether using ethylene glycol-(OD)₂ and a hypothetical alkyl halide (R-X) under Williamson ether synthesis conditions.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene glycol-(OD)₂ (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Base Addition: Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

-

Alkyl Halide Addition: Add the alkyl halide (R-X, 2.0 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and quench cautiously with water. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired deuterated ether.

Workflow for Synthesis of a Deuterated Ether

Caption: Workflow for the synthesis of a deuterated ether using ethylene glycol-(OD)₂.

Use as an Internal Standard in Mass Spectrometry

The mass difference between the deuterated standard and the non-deuterated analyte allows for accurate quantification in complex matrices, as the two compounds co-elute chromatographically but are resolved by their mass-to-charge ratio in the mass spectrometer.[5]

Illustrative Experimental Protocol: Quantitative Analysis using LC-MS

-

Standard Preparation: Prepare a stock solution of ethylene glycol-(OD)₂ in a suitable solvent (e.g., methanol) at a known concentration.

-

Sample Preparation: To a known volume of the sample containing the analyte (non-deuterated ethylene glycol), add a precise volume of the ethylene glycol-(OD)₂ internal standard stock solution.

-

LC-MS Analysis: Inject the prepared sample into an LC-MS system. Develop a chromatographic method to separate the analyte from other matrix components.

-

Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratios of both the analyte and the deuterated internal standard.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of calibration standards. Determine the concentration of the analyte in the unknown sample using this calibration curve.

Logical Workflow for Quantitative Analysis using an Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

High-purity ethylene glycol-(OD)₂ is a versatile reagent for researchers and drug development professionals. Its utility as a synthetic building block for creating deuterated molecules with potentially improved pharmacokinetic properties, and as a reliable internal standard for accurate quantification, makes it an invaluable tool. The selection of a supplier with well-characterized products is paramount to achieving reliable and reproducible results. The experimental and logical workflows provided in this guide offer a framework for the practical application of ethylene glycol-(OD)₂ in a laboratory setting.

References

- 1. Ethylene glycol (ð,ð-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Ethylene Glycol Suppliers USA - Bulk Distributors, Industrial Manufacturers & Wholesalers [americanchemicalsuppliers.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to Ethylene Glycol-(OD)₂: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethylene (B1197577) Glycol-(OD)₂, a deuterated isotopologue of ethylene glycol. It details the compound's chemical structure, physicochemical properties, and key experimental applications, with a focus on its utility in research and drug development.

Chemical Structure and Formula

Ethylene glycol-(OD)₂ is a stable isotope-labeled version of ethylene glycol where the hydrogen atoms of the two hydroxyl (-OH) groups are replaced with deuterium (B1214612) (D), a heavy isotope of hydrogen. This specific labeling is crucial for its applications as an internal standard and tracer in various analytical techniques.

-

Chemical Formula: C₂H₄D₂O₂[1]

-

Linear Formula: DOCH₂CH₂OD

-

Systematic IUPAC Name: 1,2-dideuteriooxyethane[2]

-

SMILES: [2H]OCCO[2H][1]

-

InChI Key: LYCAIKOWRPUZTN-NMQOAUCRSA-N[2]

The structural difference from its parent molecule, ethylene glycol (HOCH₂CH₂OH), lies solely in the isotopic substitution at the hydroxyl groups, which imparts a higher molecular weight while maintaining nearly identical chemical reactivity.

Physicochemical and Spectroscopic Properties

The substitution of protium (B1232500) with deuterium results in a slight increase in molecular weight and density, while other physical properties remain largely similar to unlabeled ethylene glycol. These properties are critical for its use in experimental settings.

Table 1: Quantitative Data for Ethylene Glycol-(OD)₂

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2219-52-5 | [1][2] |

| Molecular Weight | 64.08 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -13 °C (lit.) | [3] |

| Boiling Point | 196-198 °C (lit.) | [3] |

| Density | 1.148 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.429 (lit.) | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥99% (CP), 99.05% |[1] |

Spectroscopic analyses, including infrared (IR) and rotational spectroscopy, have been performed on various deuterated isotopologues of ethylene glycol to study their molecular vibrations and complex structures.[5][6] The compound is also well-suited for use in Nuclear Magnetic Resonance (NMR) as a solvent or standard.

Experimental Protocols

A common laboratory method for preparing O-deuterated ethylene glycol involves isotopic exchange with heavy water (D₂O). This straightforward procedure leverages the lability of the hydroxyl protons.

Methodology:

-

Mixing: Anhydrous ethylene glycol (99.8% purity) is mixed with heavy water (D₂O, 99.9% D atom) in a 1:1 molar ratio in a sealed vessel.[6]

-

Equilibration: The mixture is allowed to equilibrate. The hydroxyl protons (¹H) on ethylene glycol exchange with the deuterium (²H) from D₂O, forming a mixture of CH₂OH–CH₂OD, CH₂OD–CH₂OD, HDO, and H₂O.

-

Purification: The water species (H₂O, HDO, and excess D₂O) are removed by vacuum pumping the sample.[6] This step drives the equilibrium towards the desired deuterated product.

-

Verification: The final product's isotopic purity is confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.

The logical workflow for this synthesis is illustrated in the diagram below.

Ethylene glycol-(OD)₂ is frequently used as an internal standard (IS) for the quantitative analysis of its non-labeled counterpart in biological matrices during drug development and pharmacokinetic studies.[1][7]

Methodology:

-

Sample Preparation: A known concentration of Ethylene glycol-(OD)₂ (the IS) is spiked into all samples, including calibration standards, quality controls, and unknown study samples (e.g., plasma, urine).

-

Extraction: The analyte (ethylene glycol) and the IS are extracted from the biological matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: The extracted sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The analytes are separated chromatographically and then detected by the mass spectrometer, often using Multiple Reaction Monitoring (MRM) for high selectivity.

-

MRM Transition for Analyte: A specific precursor-to-product ion transition is monitored for ethylene glycol.

-

MRM Transition for IS: A separate, specific transition is monitored for Ethylene glycol-(OD)₂. The mass difference (M+2) ensures no cross-talk.

-

-

Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

The workflow for this application is depicted below.

Applications in Drug Development

Stable heavy isotopes are incorporated into drug molecules primarily for quantitative analysis during the drug development process.[1][7]

-

Tracers: Deuterated compounds can be used as tracers to follow the metabolic fate of a molecule in in vitro and in vivo systems.

-

Quantitative Analysis: As detailed above, its primary role is as an ideal internal standard for mass spectrometry-based bioanalysis due to its co-eluting properties and distinct mass.[1][8]

-

Metabolic Profiling: Deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs, a concept known as the "deuterium effect."[1][7] Studying compounds like Ethylene glycol-(OD)₂ helps in understanding these fundamental isotopic effects.

Safety Information

Ethylene glycol-(OD)₂ shares the same toxicological profile as its non-deuterated form. It is harmful if swallowed and may cause damage to organs (specifically the kidneys) through prolonged or repeated oral exposure.[4]

-

GHS Hazard Codes: H302 (Harmful if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure).

-

Signal Word: Warning.[4]

-

Precautionary Statements: P260, P264, P270, P301 + P312, P314, P501.

Users should consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethylene glycol-(OD)2 | C2H6O2 | CID 10986148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Ethylene glycol (ð,ð-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Computational analysis of the far infrared spectral region of various deuterated varieties of ethylene glycol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Ethylene Glycol-(OD)₂ in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol-(OD)₂, the deuterated form of ethylene glycol where the hydroxyl protons are replaced with deuterium, is a versatile solvent for Nuclear Magnetic Resonance (or NMR) spectroscopy. Its unique physical properties, including a wide liquid temperature range and low freezing point, make it particularly suitable for variable temperature (VT) NMR studies and for analyzing samples that are insoluble in more common deuterated solvents. This document provides detailed application notes and protocols for the effective use of ethylene glycol-(OD)₂ as an NMR solvent.

Physicochemical Properties

Ethylene glycol-(OD)₂ is a colorless, viscous liquid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Linear Formula | DOCH₂CH₂OD | [1] |

| Molecular Weight | 64.08 g/mol | [1] |

| Melting Point | -13 °C | [1] |

| Boiling Point | 196-198 °C | [1] |

| Density | 1.148 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.429 | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥99% (CP) | [1] |

| Viscosity | 16.1 mPa·s at 25°C | [2] |

NMR Spectral Properties

When using ethylene glycol-(OD)₂ as an NMR solvent, the residual proton signals from the solvent itself must be considered.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Residual) | ~3.5 - 3.7 | Singlet | Chemical shift of the -CH₂- protons. This can vary slightly with temperature. |

| ¹³C | ~64 | Singlet | Chemical shift of the -CH₂- carbons.[3][4] |

Applications

Variable Temperature (VT) NMR Studies

Ethylene glycol-(OD)₂ is an excellent solvent for VT-NMR experiments due to its wide liquid range (-13 °C to 198 °C). This allows for the study of dynamic processes such as conformational changes, chemical exchange, and reaction kinetics over a broad spectrum of temperatures.

Solvent for Polar and sparingly Soluble Analytes

Its polarity makes it a good solvent for a variety of polar organic and inorganic compounds that have limited solubility in other common NMR solvents like chloroform-d (B32938) or DMSO-d₆.

NMR Thermometer Calibration

While non-deuterated ethylene glycol is traditionally used for temperature calibration, ethylene glycol-(OD)₂ can also be used, particularly when the sample is dissolved in it. The chemical shift difference between the residual solvent peak and a reference signal can be calibrated against temperature. For precise temperature calibration using the solvent itself, it is more common to use non-deuterated ethylene glycol where the chemical shift difference between the -OH and -CH₂ protons is highly temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample in Ethylene Glycol-(OD)₂

This protocol outlines the standard procedure for preparing a 5 mm NMR tube sample.

Materials:

-

Ethylene glycol-(OD)₂

-

Analyte of interest

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Vortex mixer (optional)

Procedure:

-